molecular formula C18H22N2O3S B2943402 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034574-84-8

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2943402
CAS RN: 2034574-84-8
M. Wt: 346.45
InChI Key: RNAACNSGKNKRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine”, also known as Dihydropyridine 35 or DP35, is an organic compound with the molecular formula C22H29N2O3S. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine”, has been a topic of interest in recent years. Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of such compounds . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving “4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” could involve protodeboronation of alkyl boronic esters, which is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

Studies in crystal engineering utilize pyridine derivatives as molecular building blocks to disrupt and reconfigure hydrogen-bonded structures within certain drug crystals, facilitating access to both co-crystals and salts with potential therapeutic applications (Elacqua et al., 2013).

Structural Characterization and Synthesis

Research on the synthesis and characterization of compounds involving piperidine and sulfonyl groups has led to insights into their crystal structures and molecular interactions. For instance, compounds with piperidine and sulfonyl motifs have been synthesized and their structures confirmed through X-ray diffraction studies, indicating specific conformational features and hydrogen bonding patterns (Naveen et al., 2015).

Antimicrobial Activity

Derivatives containing sulfonyl moiety, prepared from materials with structural similarities to "4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine", have been explored for their antimicrobial activity, indicating the potential for biomedical applications (Ammar et al., 2004).

Material Science Applications

The integration of pyridine and sulfonyl groups into polymeric structures has been investigated for the development of novel materials with desirable properties such as solubility, thermal stability, and mechanical strength. These materials have potential applications in various fields, including electronics and biomedicine (Liu et al., 2013).

Corrosion Inhibition

Compounds featuring piperidine and related structures have been evaluated as corrosion inhibitors for metals in acidic environments, showcasing their utility in industrial applications to enhance material longevity and performance (Sankarapapavinasam et al., 1991).

Future Directions

The future directions for “4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” could involve further exploration of its synthesis methods, as well as its potential applications in the pharmaceutical industry .

properties

IUPAC Name

4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-5-6-18(15(2)12-14)24(21,22)20-11-3-4-17(13-20)23-16-7-9-19-10-8-16/h5-10,12,17H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAACNSGKNKRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.